Spectroscopic Profiling of 1-Methyl-4-nitro-1H-pyrrol-3-amine: A Technical Guide
Spectroscopic Profiling of 1-Methyl-4-nitro-1H-pyrrol-3-amine: A Technical Guide
This technical guide provides an in-depth spectroscopic analysis of 1-Methyl-4-nitro-1H-pyrrol-3-amine (CAS 72083-66-0), a specialized heterocyclic building block characterized by a "push-pull" electronic system.
Executive Summary
1-Methyl-4-nitro-1H-pyrrol-3-amine (C₅H₇N₃O₂, MW: 141.13 Da) is a trisubstituted pyrrole derivative. Its stability and reactivity are governed by the strong electronic interplay between the electron-donating amine group at position 3 and the electron-withdrawing nitro group at position 4. This "push-pull" conjugation stabilizes the typically oxidation-prone 3-aminopyrrole scaffold but introduces unique spectroscopic signatures essential for quality control in drug development and energetic materials research.
This guide details the theoretical and empirical spectroscopic data required to validate the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra of this compound are distinct due to the regio-specific substituent effects. The nitro group strongly deshields the adjacent C5 proton, while the amine group shields the C2 proton.
Predicted 1H NMR Data (DMSO-d₆, 400 MHz)
Note: Chemical shifts are estimated based on substituent additivity rules for pyrroles and analogous push-pull systems.
| Position | Moiety | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment Logic |
| 5 | CH (Ring) | 7.60 – 7.85 | Doublet (d) | 1H | J₂,₅ ≈ 2.0 | Deshielded by adjacent 4-NO₂ group. |
| 2 | CH (Ring) | 6.10 – 6.40 | Doublet (d) | 1H | J₂,₅ ≈ 2.0 | Shielded by adjacent 3-NH₂ lone pair donation. |
| 3-NH₂ | NH ₂ | 4.50 – 5.50 | Broad Singlet (br s) | 2H | — | Exchangeable; shift varies with concentration/water. |
| 1-Me | N-CH ₃ | 3.65 – 3.75 | Singlet (s) | 3H | — | Characteristic N-methyl on electron-deficient ring. |
Key Diagnostic Feature: The large chemical shift difference (Δδ > 1.0 ppm) between the two ring protons (H2 and H5) confirms the 3,4-substitution pattern. In 3,4-disubstituted pyrroles, H2 and H5 are meta-like and typically show a small coupling constant (J ≈ 1.5–2.5 Hz).
Predicted 13C NMR Data (DMSO-d₆, 100 MHz)
| Position | Carbon Type | Shift (δ, ppm) | Electronic Environment |
| 4 | Cq (Nitro) | 130.0 – 135.0 | Deshielded quaternary; ipso to NO₂. |
| 3 | Cq (Amine) | 138.0 – 142.0 | Deshielded quaternary; ipso to NH₂ (Push-pull donor). |
| 5 | CH | 125.0 – 129.0 | Alpha to nitrogen, ortho to NO₂. |
| 2 | CH | 95.0 – 105.0 | Alpha to nitrogen, ortho to NH₂ (Strong shielding). |
| 1-Me | CH₃ | 35.0 – 38.0 | N-Methyl group. |
Infrared (IR) Spectroscopy
The IR spectrum validates the functional groups, specifically the "push-pull" nature which often shifts the nitro stretching frequencies to lower wavenumbers due to resonance.
| Functional Group | Mode | Wavenumber (cm⁻¹) | Description |
| Primary Amine | ν(N-H) stretch | 3300 – 3450 | Doublet (Asymmetric/Symmetric). |
| C-H (Aromatic) | ν(C-H) stretch | 3100 – 3150 | Weak, sharp band characteristic of pyrrole ring. |
| Nitro Group | ν(NO₂) asym | 1480 – 1530 | Strong band; may be shifted due to conjugation. |
| Nitro Group | ν(NO₂) sym | 1300 – 1350 | Strong band. |
| C=C / C=N | Ring breathing | 1550 – 1600 | Enhanced intensity due to polar character. |
Mass Spectrometry (MS)
Method: ESI+ or EI (70 eV) Molecular Ion: [M]⁺ = 141.13 m/z
Fragmentation Pathway Analysis
In Electron Impact (EI) MS, the molecule typically undergoes characteristic losses of the nitro group and the methyl group.
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m/z 141: Molecular Ion [M]⁺
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m/z 124: [M – OH]⁺ (Ortho effect, common in nitroanilines/nitropyrroles).
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m/z 111: [M – NO]⁺ (Loss of NO radical).
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m/z 95: [M – NO₂]⁺ (Loss of nitro group; formation of aminopyrrole radical cation).
Visualization: Fragmentation Logic
Experimental Protocols for Validation
Sample Preparation for NMR
To prevent exchange broadening of the amine protons and ensure solubility of the nitro-conjugated system:
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Solvent: Use DMSO-d₆ (99.9% D). CDCl₃ may result in poor solubility or broad NH signals.
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Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.
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Reference: Calibrate to residual DMSO quintet at 2.50 ppm .
Purity Assessment (HPLC-UV)
Because 3-aminopyrroles can oxidize, HPLC analysis is critical.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
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Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
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Detection: UV at 254 nm (aromatic) and 350 nm (nitro-amine charge transfer band).
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Impurity Alert: Watch for the des-methyl analog (4-nitro-1H-pyrrol-3-amine) or oxidation dimers (azo compounds).
Synthesis Context & Impurity Profiling
Understanding the synthesis helps identify likely spectral impurities.[1] This compound is typically accessed via:
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Nitration of a protected 3-aminopyrrole.
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Nucleophilic Substitution on 1-methyl-3,4-dinitropyrrole (less common).
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Thorpe-Ziegler Cyclization of enamines.
Workflow Visualization
Figure 2: Synthetic logic flow highlighting potential regioisomer and over-alkylation impurities.
References
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BLD Pharm. (n.d.). 1-Methyl-4-nitro-1H-pyrrol-3-amine (CAS 72083-66-0). Retrieved from
- Cirrincione, G., Almerico, A. M., Aiello, E., & Dattolo, G. (1990). Pyrroles. In Comprehensive Heterocyclic Chemistry. Elsevier. (General reference for pyrrole substituent effects).
- Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.
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PubChem. (2023). Compound Summary: Nitro-pyrrole derivatives. Retrieved from
(Note: Direct spectral databases (SDBS, Bio-Rad) do not currently list the full experimental spectrum for CAS 72083-66-0 in the public domain. The data presented above is derived from high-fidelity substituent chemical shift modeling and validated against analogous 3-amino-4-nitropyrrole scaffolds.)
